molecular formula C14H13N3O3S2 B4489525 N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B4489525
M. Wt: 335.4 g/mol
InChI Key: VLOFPUJERLFKGZ-UHFFFAOYSA-N
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Description

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then subjected to further reactions to introduce the thiophene and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-2-sulfonamide
  • N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-sulfonamide

Uniqueness

N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or furan rings

Properties

IUPAC Name

N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-10-5-2-3-6-11(10)14-16-12(20-17-14)9-15-22(18,19)13-7-4-8-21-13/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOFPUJERLFKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
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N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
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N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
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N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
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N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Reactant of Route 6
N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide

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